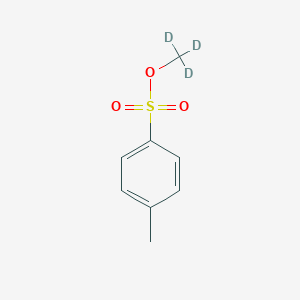

Methyl-D3 P-toluenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trideuteriomethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQUOGPMUUJORT-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance in Modern Organic Synthesis and Isotopic Chemistry

In the realm of modern organic synthesis, methyl-d3 p-toluenesulfonate is a valuable reagent for introducing a trideuteriomethyl (-CD3) group into molecules. researchgate.net This process, known as deuterated methylation, is of paramount importance in the pharmaceutical industry and materials science. researchgate.net The substitution of hydrogen with deuterium (B1214612), a heavier and more stable isotope, can lead to the synthesis of compounds with enhanced metabolic stability. marquette.edu This is due to the "kinetic isotope effect," where the stronger carbon-deuterium bond slows down metabolic processes that involve the cleavage of this bond.

The use of this compound also extends to isotopic labeling, a technique crucial for tracking the fate of molecules in complex chemical and biological systems. watson-int.comwatsonnoke.com By incorporating the -CD3 group, researchers can follow the molecule's journey through a reaction or metabolic pathway using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. ontosight.ai This allows for a detailed understanding of reaction intermediates and product formation.

Role As a Deuterated Analog in Mechanistic Investigations and Isotope Effects

Methyl-d3 p-toluenesulfonate plays a pivotal role as a deuterated analog in the investigation of reaction mechanisms, particularly through the study of kinetic isotope effects (KIEs). The KIE is a measure of how the rate of a chemical reaction changes when an atom in one of the reactants is replaced by one of its isotopes. By comparing the reaction rates of methyl p-toluenesulfonate and its deuterated counterpart, chemists can gain profound insights into the transition state of a reaction. cdnsciencepub.com

For instance, a significant KIE observed in a reaction involving this compound suggests that the C-H (or C-D) bond is being broken or formed in the rate-determining step of the reaction. This information is instrumental in distinguishing between different possible reaction pathways, such as SN1 versus SN2 reactions. annualreviews.org Studies have shown that the secondary kinetic isotope effect in bimolecular nucleophilic substitutions using this compound can be quite large, providing clear evidence for the structure of the transition state. cdnsciencepub.com

Evolution of Research Applications in Specialized Fields

Established Synthetic Pathways for Deuterated P-toluenesulfonates

The primary and most well-established method for synthesizing this compound mirrors the synthesis of its non-deuterated counterpart, involving the reaction of a deuterated methanol (B129727) species with p-toluenesulfonyl chloride (tosyl chloride). nih.govlibretexts.org

CD3OH + p-CH3C6H4SO2Cl → p-CH3C6H4SO2OCD3 + HCl

This method is favored for its directness and relatively high efficiency. nih.gov The stereochemistry at the methyl group is retained throughout the reaction as the C-O bond of the methanol is not broken. libretexts.org

The synthesis is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, which drives the equilibrium towards the product side. masterorganicchemistry.com Common bases include pyridine (B92270), which can also serve as the solvent, or other tertiary amines like triethylamine (B128534) in an inert solvent such as dichloromethane. researchgate.netnih.gov

A specific patented procedure details the reaction using a biphasic solvent system of water and tetrahydrofuran (B95107). google.comgoogleapis.com In this method, sodium hydroxide (B78521) is used as the base. The reaction is initiated at a low temperature (0 °C) by the slow, dropwise addition of a solution of tosyl chloride in tetrahydrofuran to a mixture of Methanol-d3, water, and sodium hydroxide. google.comgoogleapis.comgoogle.com After the addition, the mixture is allowed to warm to room temperature and stirred overnight to ensure the completion of the reaction. google.comgoogleapis.com

From a stoichiometric perspective, a slight excess of tosyl chloride is often employed to ensure the complete conversion of the valuable deuterated methanol. google.comgoogleapis.com One documented procedure specifies using 1.0 equivalent of Methanol-d3 with 1.2 equivalents of tosyl chloride and a significant excess of sodium hydroxide (5.0 equivalents). google.comgoogleapis.comgoogle.com

Table 1: Stoichiometric Ratios for the Synthesis of this compound google.comgoogleapis.com

| Reagent | Molar Equivalents |

| Methanol-d3 | 1.0 |

| Tosyl Chloride | 1.2 |

| Sodium Hydroxide | 5.0 |

This table outlines the molar ratios of reactants used in a specific patented synthesis method.

Precursor Compounds and Deuterium Introduction Strategies

The key precursor for the synthesis of this compound is Methanol-d3 (CD3OH). The isotopic purity of this precursor is paramount as it directly dictates the isotopic purity of the final product.

Methanol-d4 (CD3OD) is often more readily available and easier to synthesize than Methanol-d3. epo.org Methanol-d4 can be prepared by the reaction of deuterium gas with carbon monoxide over a catalyst. chemicalbook.comyoutube.com To obtain Methanol-d3 from Methanol-d4, a proton exchange reaction is performed. This is achieved by mixing Methanol-d4 with a large excess of regular water (H2O) and then separating the resulting CD3OH by distillation. epo.org This process may need to be repeated to achieve the desired level of deuteration at the hydroxyl position. epo.org

Another strategy involves the reaction of Methanol-d4 with an acid to form a methyl-d3-ester, which is then hydrolyzed with normal water to yield CD3OH. epo.org

Refinements in Purification and Yield Optimization for Research Purity

Achieving high purity is critical for the applications of this compound, especially in research settings. After the reaction is complete, a multi-step workup and purification process is necessary.

In the procedure using sodium hydroxide, the reaction mixture is first neutralized with an acid, such as acetic acid. googleapis.com The product is then extracted from the aqueous phase using an organic solvent like ethyl acetate. googleapis.com The combined organic layers are washed with a saturated sodium carbonate solution and then with brine to remove any remaining acidic and water-soluble impurities. googleapis.com After drying the organic phase over an anhydrous salt like sodium sulfate, the solvent is removed under reduced pressure to yield the crude product. googleapis.com

For research-grade purity, further purification is often required. Distillation under reduced pressure (in vacuo) is a common method to purify the final product. chemicalbook.com Crystallization from a solvent system like petroleum ether or a mixture of diethyl ether and petroleum ether at low temperatures can also be employed to obtain a highly purified solid product. chemicalbook.com High-performance liquid chromatography (HPLC) is another powerful technique used for purifying tosylates to achieve very high radiochemical purity (>98%), particularly in the context of radiolabeled compounds. nih.govuni-mainz.de A reported synthesis achieved a 94% yield with 99% purity after the workup and purification process. googleapis.com

Optimization of reaction conditions, such as temperature and reaction time, is also crucial for maximizing the yield. For similar tosylation reactions, it has been found that specific heating times can lead to optimal radiochemical yields, while shorter or longer times may be less effective. uni-mainz.de

Industrial and Laboratory Scale Synthesis Methodologies

The synthesis of tosylates can be scaled from small laboratory batches to large industrial production. While the fundamental chemistry remains the same, the practical considerations differ significantly.

Laboratory Scale: On a laboratory scale, the synthesis is often performed using standard glassware and equipment. The focus is typically on achieving high purity and characterizing the product thoroughly, even if the yield is not fully optimized. nesacs.org Methods like using pyridine as both a solvent and a base are common in lab settings. nih.gov Purification techniques such as flash chromatography are often employed to isolate the pure compound. researchgate.net Automated synthesis modules have also been developed for laboratory-scale production, particularly for radiolabeled derivatives, which can significantly shorten synthesis times and improve yields and purity. nih.govuni-mainz.de

Industrial Scale: For industrial-scale synthesis, the primary concerns are cost-effectiveness, safety, efficiency, and scalability. google.comsciencemadness.org The use of expensive reagents and solvents is minimized. For instance, instead of pyridine, less expensive bases and solvent systems are preferred. The use of solvent-free conditions, where the reactants are ground together with a solid base like potassium carbonate, has been explored as a green and scalable alternative. sciencemadness.org

In an industrial setting, the workup and purification processes are also adapted for large quantities. Extraction and distillation are the mainstays of industrial purification. google.com A Chinese patent describes a refining process for methyl p-toluenesulfonate that involves extraction to remove p-toluenesulfonic acid followed by reduced pressure distillation, a process designed to be energy-efficient and produce high-purity product suitable for reagent-grade applications. google.com The ability to recycle solvents and reagents is also a key consideration in industrial processes to minimize waste and cost. orgsyn.org

Table 2: Comparison of Laboratory and Industrial Synthesis

| Feature | Laboratory Scale | Industrial Scale |

| Primary Goal | High purity, characterization | Cost-efficiency, high yield, safety |

| Solvents/Bases | Pyridine, dichloromethane, various options | Cost-effective solvents, solvent-free conditions |

| Purification | Chromatography, recrystallization | Extraction, distillation |

| Process Control | Manual or automated small-scale setups | Optimized for large reactors, energy efficiency |

| Reagent Cost | Less critical | Highly critical, recycling is important |

This table provides a comparative overview of the different considerations for synthesizing tosylates at a laboratory versus an industrial scale.

Role as a Methylating Agent in Nucleophilic Substitution Reactions

Methyl p-toluenesulfonate is a well-established electrophilic methylating agent used in organic synthesis to transfer a methyl group to various nucleophiles. The deuterated version, this compound, reacts chemically in the same manner but the presence of deuterium atoms on the methyl group allows for precise mechanistic probing without significantly altering the reaction's course.

Reactions involving this compound typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com This pathway is characterized by a single, concerted step where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the p-toluenesulfonate group). masterorganicchemistry.com This "backside attack" leads to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom, resulting in an inversion of stereochemical configuration at the carbon center. masterorganicchemistry.com

The rate of the SN2 reaction is dependent on the concentrations of both the nucleophile and the substrate, and it is sensitive to steric hindrance. masterorganicchemistry.com Methyl esters like this compound are ideal substrates for SN2 reactions due to the minimal steric bulk around the reaction center. masterorganicchemistry.com A variety of nucleophiles have been studied in reactions with this substrate, including the thiosulfate ion (S₂O₃²⁻) and amines such as N,N-dimethylaniline. cdnsciencepub.comcdnsciencepub.com

The choice of solvent can significantly influence the kinetics and mechanism of SN2 reactions. chemrxiv.org The solvent's polarity can affect the stability of both the reactants and the transition state. In studies involving this compound, different solvent systems have been employed to probe these effects. For instance, the reaction with thiosulfate ion has been investigated in a 50% v/v ethanol-water mixture, a polar protic solvent system. cdnsciencepub.com In contrast, the reaction with N,N-dimethylaniline was studied in nitrobenzene (B124822), a polar aprotic solvent. cdnsciencepub.com The solvent can play a role in stabilizing the charge separation that occurs in the SN2 transition state, thereby influencing the reaction rate. science.gov

Secondary Kinetic Isotope Effects (SKIE) Studies

Secondary kinetic isotope effects (SKIEs) are a powerful tool for investigating the structure of transition states. cdnsciencepub.com Unlike primary KIEs, where a bond to the isotopic atom is broken in the rate-determining step, secondary KIEs arise from changes in the vibrational environment of the isotopic atom between the ground state and the transition state. For this compound, the α-deuterium SKIE (kH/kD) provides insight into the hybridization and steric environment of the methyl carbon in the transition state.

The substitution of protium (B1232500) with deuterium in the methyl group of p-toluenesulfonate leads to measurable differences in reaction rates. In the reaction with thiosulfate ion in 50% v/v ethanol-water, this compound reacts faster than its protium analog, resulting in an inverse isotope effect (kH/kD < 1). cdnsciencepub.com At 25°C, the isotopic rate ratio (kH/kD) for this reaction was found to be approximately 0.89, which was the largest inverse effect of this type observed at the time of the study. cdnsciencepub.com

Conversely, studies on the reaction of methyl p-toluenesulfonate with N,N-dimethyl-d6-aniline (where the isotope is on the nucleophile) also provide insights into the methyl transfer process, showing a kH/kD greater than 1. cdnsciencepub.com

Rate Constants and Isotope Effect for the Reaction of Methyl p-Toluenesulfonate and this compound with Thiosulfate Ion

Data from the reaction in 50% v/v ethanol-water solvent. cdnsciencepub.com

| Temperature (°C) | kH × 10⁴ (l mol⁻¹ s⁻¹) | kD × 10⁴ (l mol⁻¹ s⁻¹) | kH/kD |

|---|---|---|---|

| 25.00 | 1.57 | 1.77 | 0.887 |

| 35.00 | 3.81 | 4.26 | 0.894 |

| 45.00 | 8.64 | 9.71 | 0.890 |

Secondary kinetic isotope effects are explained by changes in the vibrational frequencies of the C-H (or C-D) bonds between the reactant ground state and the transition state. cdnsciencepub.com The key vibrations are the out-of-plane bending modes. cdnsciencepub.com In an SN2 reaction, the carbon atom of the methyl group rehybridizes from sp³ in the reactant to a more sp²-like geometry within a trigonal bipyramidal transition state. masterorganicchemistry.com

An inverse isotope effect (kH/kD < 1), as seen in the reaction with thiosulfate, suggests that the transition state is more sterically crowded than the ground state. cdnsciencepub.comannualreviews.org This crowding, caused by the incoming nucleophile and the leaving group, "stiffens" the C-H and C-D out-of-plane bending vibrations, increasing their frequencies. cdnsciencepub.comannualreviews.org Because the zero-point energy of a C-D bond is lower than that of a C-H bond, this stiffening leads to a smaller increase in the activation energy for the deuterated compound, making it react faster. cdnsciencepub.com

In the related reaction between methyl p-toluenesulfonate and N,N-dimethylaniline, the transition state involves the nitrogen atom changing from a trigonal to a more crowded tetrahedral structure. cdnsciencepub.com This brings the methyl groups on the aniline (B41778) into closer proximity, increasing their deformation frequencies and contributing to the observed isotope effect. cdnsciencepub.com

Studying the KIE at different temperatures allows for the separation of the isotope effect into its enthalpic (ΔΔH‡ = ΔH‡D - ΔH‡H) and entropic (ΔΔS‡ = ΔS‡D - ΔS‡H) components. For the reaction between methyl p-toluenesulfonate and N,N-dimethyl-d6-aniline in nitrobenzene, the temperature dependence of the isotope effect was measured over a range from 30 to 120°C. cdnsciencepub.com

The results showed that the isotope effect was primarily due to a difference in the enthalpies of activation, with (ΔH‡D - ΔH‡H) = -134 ± 30 cal/mol. cdnsciencepub.com The entropic contribution was negligible, with (ΔS‡D - ΔS‡H) = -0.15 ± 0.09 cal/mol·degree. cdnsciencepub.com This indicates that the rate change is caused by differences in the potential energy barrier for the normal and deuterated species. cdnsciencepub.com In contrast, for the reaction with thiosulfate, it was observed that the isotope effect was not significantly dependent on temperature, suggesting that entropic factors might play a more substantial role or that the enthalpic and entropic contributions are both small. cdnsciencepub.com

Rate Constants and Isotope Ratios for the Reaction of N,N-Dimethylaniline and N,N-Dimethyl-d6-aniline with Methyl p-Toluenesulfonate

Data from the reaction in nitrobenzene solvent. cdnsciencepub.com

| Temperature (°C) | kH × 10⁵ (l mol⁻¹ s⁻¹) | kD6 × 10⁵ (l mol⁻¹ s⁻¹) | kH/kD6 |

|---|---|---|---|

| 30.0 | 1.58 | 1.44 | 1.10 |

| 51.0 | 7.72 | 7.10 | 1.09 |

| 70.0 | 27.8 | 25.8 | 1.08 |

| 90.0 | 91.6 | 85.6 | 1.07 |

| 120.0 | 482 | 459 | 1.05 |

Intermediate Formation and Catalysis in Reaction Mechanisms

The use of this compound has been instrumental in elucidating the formation of intermediates and the role of catalysis in various chemical reactions. Its deuterated methyl group allows for the tracking and analysis of reaction pathways, providing insights that would be difficult to obtain with its non-deuterated counterpart. cymitquimica.com

In mechanistic studies, intermediates are transient species that are formed during a chemical reaction and subsequently react to form the final products. The identification and characterization of these intermediates are crucial for understanding the step-by-step process of a reaction. For instance, in the synthesis of (methyl-d3)amine and its salts, N-(methyl-d3)phthalimide is identified as a key intermediate. googleapis.com This intermediate is formed from the reaction of potassium phthalimide (B116566) with this compound. googleapis.com

Catalysis, the process of increasing the rate of a chemical reaction by adding a substance known as a catalyst, is another area where this compound has proven valuable. Catalysts are not consumed in the reaction and can be used to influence the reaction pathway, often by facilitating the formation of specific intermediates. For example, p-toluenesulfonic acid is a common acid catalyst used in various organic reactions. researchgate.netacs.org In some cases, this compound itself can act as a reagent in catalyst-promoted reactions, such as in the synthesis of formamides from amines and methyl formate, where a bicyclic guanidine (B92328) is used as a catalyst. researchgate.net

Research has also explored the role of catalysts in influencing reaction mechanisms. For example, studies on the Prins reaction have shown a significant difference in the reaction mechanism when using p-toluenesulfonic acid as a catalyst compared to other catalysts. researchgate.net These findings highlight the critical role of the catalyst in directing the formation of intermediates and, consequently, the final products. researchgate.net

The solvolysis of various substrates, including those related to this compound, has been a subject of extensive mechanistic investigation. These studies often involve analyzing the effect of solvent and substituents on the reaction rate to understand the nature of the intermediates formed. acs.orgresearchgate.net For example, the solvolysis of 3-(aryldimethylsilyl)propyl p-toluenesulfonates has been shown to proceed through competing pathways, one of which is assisted by the gamma-silyl group and leads to the formation of cyclopropane (B1198618) as the sole product. researchgate.net

Kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, are a powerful tool for probing reaction mechanisms. The secondary kinetic isotope effect observed in the reaction of methyl-d3 iodide and pyridine provides insights into the transition state structure. cdnsciencepub.com Similarly, studies on the solvolysis of methyl-d3 esters have helped to understand the factors influencing the α-deuterium isotope effect, such as the stiffening of out-of-plane vibrations in the transition state. cdnsciencepub.com

The following table summarizes key research findings related to intermediate formation and catalysis in reactions involving p-toluenesulfonate derivatives:

| Reaction/System | Catalyst/Conditions | Key Findings |

| Synthesis of (methyl-d3)amine | Base and phase transfer catalyst | N-(methyl-d3)phthalimide is a key intermediate. googleapis.com |

| Prins Reaction | p-Toluenesulfonic acid vs. other catalysts | Demonstrates a striking difference in the reaction mechanism depending on the catalyst used. researchgate.net |

| Solvolysis of 3-(aryldimethylsilyl)propyl p-toluenesulfonates | Various solvents | Proceeds through competing γ-silyl-assisted (kSi) and solvent-assisted (ks) pathways. researchgate.net |

| Reaction of methyl-d3 iodide and pyridine | Nitrobenzene | Secondary kinetic isotope effects provide information about the transition state. cdnsciencepub.com |

| Solvolysis of methyl-d3 esters | Water | The inverse isotope effect is suggested to be a measure of spatial restrictions in the activated complex. cdnsciencepub.com |

| Deoxydehydration of polyols | Mo(VI) dioxo(pyridine-2,6-dicarboxylato) complex | p-Toluenesulfonic acid can be used as a co-catalyst. acs.org |

Applications of Methyl D3 P Toluenesulfonate in Isotopic Labeling and Tracing Studies

Deuterium (B1214612) Labeling for Mass Spectrometry (MS) Applications

The incorporation of deuterium atoms from Methyl-D3 p-toluenesulfonate into a molecule of interest significantly alters its mass without substantially changing its chemical properties. This mass shift is readily detectable by mass spectrometry (MS), a powerful analytical technique that separates ions based on their mass-to-charge ratio. nih.gov This principle forms the basis for its use in quantitative analysis and for enhancing detection sensitivity in various MS-based methodologies. lookchem.comgoogle.com

Quantitative Analysis in Complex Chemical and Biological Mixtures

In quantitative MS, a known amount of a deuterated standard, synthesized using this compound, is added to a sample containing the non-deuterated (natural abundance) analyte of interest. lookchem.com The deuterated standard acts as an internal benchmark. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. However, they are distinguishable by their mass difference. By comparing the MS signal intensity of the analyte to that of the known amount of the internal standard, a precise and accurate quantification of the analyte in the original complex mixture can be achieved. lookchem.comgoogle.com This method is particularly valuable in biological matrices where sample loss and matrix effects can introduce significant variability.

Isotopic Tracing in Mechanistic Pathways and Reaction Monitoring

The deuterium label introduced by this compound serves as a powerful tracer to follow the fate of the methyl group through a chemical reaction or a metabolic pathway. lookchem.comsigmaaldrich.com By analyzing the mass of the products, researchers can determine whether the deuterated methyl group has been incorporated and where it is located in the final molecule. This information is invaluable for elucidating reaction mechanisms, understanding rearrangement processes, and monitoring the progress of a reaction. cymitquimica.comacs.org For example, in metabolic studies, compounds labeled with the D3-methyl group can be administered to biological systems, and the resulting metabolites can be identified by the presence of the deuterium label in their mass spectra. lookchem.comnih.gov This allows for the mapping of metabolic pathways and the identification of new metabolites.

Use in the Synthesis of Deuterated Intermediates and Target Compounds

This compound is a versatile reagent for the synthesis of a wide range of deuterated compounds. sigmaaldrich.comresearchgate.netgoogle.comchemwhat.comwatsonnoke.comgoogle.com The tosylate group is an excellent leaving group, facilitating the transfer of the deuterated methyl group to various nucleophiles. This makes it a key building block for introducing a D3-methyl group into more complex molecules. guidechem.com

Preparation of Deuterated Amines and Their Salts

A significant application of this compound is in the synthesis of deuterated methylamines and their corresponding salts. sigmaaldrich.comgoogle.comwatsonnoke.comgoogleapis.com For example, it can react with phthalimide (B116566) to form N-(methyl-d3)phthalimide, which can then be hydrolyzed to produce methyl-d3-amine. googleapis.comgoogle.com This deuterated amine is a crucial intermediate in the synthesis of more complex deuterated molecules, including active pharmaceutical ingredients. googleapis.comgoogleapis.com The reaction schemes below illustrate this synthetic utility.

| Reactant 1 | Reactant 2 | Product | Reference |

| Potassium phthalimide | This compound | N-(methyl-d3)phthalimide | googleapis.com |

| N-(methyl-d3)phthalimide | Acid | (methyl-d3)amine salt | googleapis.com |

Synthesis of Labeled Compounds for Pharmaceutical Research

In pharmaceutical research, deuterated compounds are of great interest for several reasons. The substitution of hydrogen with deuterium can sometimes lead to a "kinetic isotope effect," where the C-D bond is stronger than the C-H bond, potentially slowing down metabolic processes that involve the cleavage of this bond. lookchem.com This can lead to improved pharmacokinetic profiles of drugs. This compound is used to synthesize these deuterated drug candidates and their metabolites for further study. researchgate.netpharmaffiliates.comchemicalbook.com For instance, it has been used in the preparation of deuterated ω-diphenylurea derivatives, which have been investigated for their potential as anticancer agents. google.comgoogleapis.com

| Precursor | Reagent | Deuterated Product | Application | Reference |

| 4-chloro-N-(methyl-d3)picolinamide | 4-aminophenol | 4-(4-aminophenoxy)-N-(methyl-d3)picolinamide | Intermediate for deuterated ω-diphenylurea | googleapis.com |

| 4-(4-aminophenoxy)-N-(methyl-d3)picolinamide | 4-chloro-3-trifluoromethyl-phenyl isocyanate | 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-phenoxy)-N-(methyl-d3)picolinamide (CM4307) | Pharmaceutical Research | googleapis.com |

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of deuterated compounds like Methyl-D3 P-toluenesulfonate. The substitution of protons with deuterium (B1214612) atoms introduces significant changes in the NMR spectra, which can be leveraged for various analytical purposes. studymind.co.uksimsonpharma.com Deuterium labeling is instrumental in tracing molecular pathways and reaction mechanisms. simsonpharma.com

¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are powerful tools for confirming the molecular structure of this compound.

In the ¹H NMR spectrum of the non-deuterated analogue, Methyl P-toluenesulfonate, characteristic signals are observed for the aromatic protons of the toluene (B28343) ring and the methyl protons. However, in this compound, the signal corresponding to the methyl protons is absent due to the replacement of hydrogen with deuterium. studymind.co.uk The aromatic protons typically appear as two doublets in the region of 7.4-7.8 ppm, characteristic of a para-substituted benzene (B151609) ring. rsc.orgspectrabase.com

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For Methyl P-toluenesulfonate, distinct signals are observed for the methyl carbon, the aromatic carbons, and the carbon attached to the sulfur atom. rsc.orgchemicalbook.com In the deuterated version, the signal for the methyl carbon (¹³CD₃) will exhibit a characteristic multiplet pattern due to coupling with deuterium, and its chemical shift will be slightly different compared to the non-deuterated compound. The aromatic carbon signals remain largely unaffected.

Table 1: Representative NMR Data for Methyl P-toluenesulfonate (Non-deuterated analogue) Note: The chemical shifts for this compound will be similar for the aromatic portion, with the key difference being the absence of the methyl proton signal in ¹H NMR and a modified methyl carbon signal in ¹³C NMR.

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | ~7.8 | d |

| ~7.4 | d | |

| ~2.4 | s | |

| ¹³C | ~145 | s |

| ~134 | s | |

| ~130 | d | |

| ~128 | d | |

| ~21 | q |

Data compiled from publicly available spectral data for Methyl P-toluenesulfonate. Actual values may vary depending on the solvent and experimental conditions.

The deuterated methyl group in this compound serves as an isotopic label, making it an invaluable tool for studying reaction mechanisms. simsonpharma.comcymitquimica.comsynmr.in By monitoring the fate of the deuterated methyl group throughout a chemical transformation using NMR spectroscopy, chemists can gain insights into reaction intermediates, transition states, and kinetic isotope effects. numberanalytics.comscielo.org.mx For instance, in nucleophilic substitution reactions where the tosylate group is displaced, the presence of the CD₃ group in the product definitively confirms the pathway of the reaction. simsonpharma.com This technique allows for a more precise characterization of reaction pathways than is possible with non-deuterated analogues. synmr.in

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Determination

Mass spectrometry is a critical technique for determining the molecular weight and assessing the isotopic purity of this compound. lookchem.com The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound. lgcstandards.comsimsonpharma.comalfa-chemistry.com

For this compound (C₈H₇D₃O₃S), the expected monoisotopic mass is approximately 189.054 g/mol . alfa-chemistry.com The non-deuterated compound, Methyl P-toluenesulfonate (C₈H₁₀O₃S), has a molecular weight of approximately 186.23 g/mol . nih.gov The presence and relative intensity of the peak at m/z 189, along with the significantly reduced or absent peak at m/z 186, confirms the successful deuteration and allows for the calculation of isotopic purity. lgcstandards.com A common fragmentation pattern involves the loss of the methyl group, leading to a prominent peak at m/z 155, corresponding to the p-toluenesulfonyl cation. nih.govchemicalbook.com In a high-resolution mass spectrum, the precise mass of the fragments can further confirm the elemental composition.

Liquid chromatography-mass spectrometry (LC-MS) is often employed for the analysis of such compounds, providing both separation and identification capabilities. lcms.comcjph.com.cn

Table 2: Key Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment (m/z) |

| This compound | C₈H₇D₃O₃S | ~189.25 | 155 |

| Methyl P-toluenesulfonate | C₈H₁₀O₃S | ~186.23 | 155 |

Data sourced from various chemical suppliers and databases. simsonpharma.comchemicalbook.com

Infrared (IR) and Ultraviolet (UV) Spectroscopy for Molecular Characterization

Infrared (IR) and Ultraviolet (UV) spectroscopy provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. scielo.org.mx Key characteristic absorption bands for Methyl P-toluenesulfonate include strong peaks corresponding to the S=O stretching of the sulfonate group (typically around 1350 and 1170 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching vibrations. nih.govchemicalbook.comspectrabase.com In the deuterated analogue, the C-D stretching vibrations of the methyl group will appear at a lower frequency (around 2200-2100 cm⁻¹) compared to the C-H stretching vibrations (around 3000-2850 cm⁻¹), providing clear evidence of deuteration. researchgate.net

Ultraviolet (UV) Spectroscopy: The UV spectrum provides information about the electronic transitions within the molecule, particularly the aromatic ring. Methyl P-toluenesulfonate typically exhibits absorption maxima in the UV region around 261 nm and 273 nm, which are characteristic of the substituted benzene ring. nih.gov The deuteration of the methyl group is not expected to significantly alter the UV absorption profile as it does not directly involve the chromophore. HPLC with UV detection is a common method for the analysis of p-toluenesulfonates. thermofisher.com

Table 3: Spectroscopic Data Summary

| Spectroscopic Technique | Key Feature for this compound |

| ¹H NMR | Absence of methyl proton signal |

| ¹³C NMR | Modified signal for the deuterated methyl carbon |

| Mass Spectrometry | Molecular ion peak at m/z ~189 |

| Infrared (IR) Spectroscopy | C-D stretching vibrations around 2100-2200 cm⁻¹ |

| Ultraviolet (UV) Spectroscopy | Absorption maxima characteristic of the p-toluenesulfonate chromophore |

Advanced Research Directions and Future Perspectives

Development of Novel Derivatization Reagents for Enhanced Analytical Performance

The quest for greater sensitivity and specificity in analytical chemistry has led to the development of novel derivatization reagents, with a growing interest in isotopically labeled compounds like Methyl-D3 P-toluenesulfonate. Derivatization is a technique used to modify an analyte to improve its chromatographic behavior or detectability. ddtjournal.com The introduction of a deuterated methyl group can provide a unique mass signature, facilitating more precise quantification and identification in mass spectrometry (MS)-based analyses. simsonpharma.com

Researchers are actively exploring the use of deuterated methylating agents to overcome challenges in the analysis of various compounds, including biomolecules and pharmaceuticals. researchgate.netnih.gov For instance, the derivatization of vitamin D metabolites with reagents like 2-fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS) has been shown to significantly increase detection sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govresearchgate.net While FMP-TS itself is not deuterated, the principle of using a charged derivatizing agent to enhance ionization is a key concept. The development of a deuterated version of such a reagent, or the use of this compound in a similar capacity, could offer even greater advantages by allowing for isotope dilution mass spectrometry, a gold standard for quantitative analysis.

The use of deuterated alkylating agents, such as deuterated vinylpyridines, has also been demonstrated to be effective in quantitative proteomics for the alkylation of cysteine residues in proteins. nih.gov This highlights the potential for developing a new generation of derivatization reagents based on the this compound scaffold for a wide range of analytical applications. The goal is to create reagents that are not only highly reactive and selective but also introduce a stable isotopic label for improved analytical performance. nih.gov

Table 1: Comparison of Derivatization Approaches

| Derivatization Strategy | Analyte Type | Analytical Advantage | Key Challenge |

| Standard Derivatization | General | Improved chromatography, enhanced detectability | Potential for side reactions, may not improve mass spec fragmentation |

| Charged Derivatization (e.g., FMP-TS) nih.govnih.govresearchgate.net | Alcohols, Phenols | Increased ionization efficiency in ESI-MS | Reagent may not be universally applicable |

| Isotopically Labeled Derivatization (e.g., using deuterated agents) simsonpharma.comnih.gov | Various | Enables isotope dilution MS for high accuracy, aids in metabolite tracking | Synthesis of labeled reagents can be complex and costly |

Exploration in Materials Science and Advanced Intermediates

The unique properties of deuterated compounds are not limited to analytical chemistry; they are also being explored in materials science for the creation of novel materials with enhanced properties. The substitution of hydrogen with deuterium (B1214612) can influence various physical characteristics of a molecule, including its vibrational modes and bond strengths. researchgate.net This can translate to improved stability and performance in materials such as polymers and organic light-emitting diodes (OLEDs). acs.org

This compound serves as a valuable precursor for introducing deuterated methyl groups into polymer backbones or side chains. researchgate.net This can lead to materials with altered thermal stability, optical properties, and resistance to degradation. For example, the thermal solid-state polymerization of deuterated diacetylene derivatives has been shown to be influenced by the isotopic substitution. researchgate.net Researchers are investigating how the incorporation of the trideuteromethyl group from this compound can be used to fine-tune the properties of advanced polymers for specific applications.

Furthermore, this compound is a key intermediate in the synthesis of more complex deuterated molecules. chemicalbook.com Its utility in preparing deuterated drugs and other high-value compounds is well-established. researchgate.net For instance, it has been used in the synthesis of deuterated sorafenib (B1663141) derivatives, a type of anticancer drug. googleapis.com The ability to selectively introduce a deuterated methyl group is crucial for developing next-generation pharmaceuticals with improved metabolic profiles. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful tools for understanding the behavior of molecules and predicting their properties. These techniques are increasingly being applied to study deuterated compounds like this compound to gain insights into the kinetic isotope effect (KIE) and its influence on reaction mechanisms and molecular dynamics. researchgate.netrsc.org

By simulating the vibrational frequencies and bond energies of both the deuterated and non-deuterated forms of a molecule, researchers can predict how isotopic substitution will affect reaction rates and product distributions. researchgate.net For example, density functional theory (DFT) calculations can be used to model the transition states of reactions involving this compound, providing a deeper understanding of its reactivity. rsc.org

Molecular dynamics simulations can also be employed to study the conformational preferences and intermolecular interactions of molecules containing the trideuteromethyl group. This information is valuable for designing new materials and catalysts with specific properties. For instance, understanding how the deuterated methyl group affects the packing of molecules in a crystal lattice can aid in the development of new nonlinear optical materials. researchgate.net Computational studies provide a theoretical framework that complements experimental work, accelerating the discovery and development of new applications for this compound.

Table 2: Computational Methods in the Study of Deuterated Compounds

| Computational Method | Information Gained | Relevance to this compound |

| Density Functional Theory (DFT) rsc.org | Electronic structure, reaction energies, transition state geometries | Predicting reactivity, understanding the kinetic isotope effect |

| Molecular Dynamics (MD) Simulations researchgate.net | Conformational dynamics, intermolecular interactions, solvent effects | Understanding behavior in different environments, designing new materials |

| Quantum Chemical Calculations researchgate.net | Vibrational frequencies, spectroscopic properties | Interpreting experimental data (e.g., IR, Raman), predicting spectroscopic signatures |

Emerging Applications in Specialized Organic Synthesis

Beyond its established roles, this compound is finding new applications in specialized areas of organic synthesis. Its ability to act as a selective d3-methylating agent under mild conditions makes it a valuable tool for the synthesis of complex molecules with high precision. nih.govlookchem.com

One emerging area is the development of "heavy drugs," where deuterium is strategically incorporated into a drug molecule to improve its pharmacokinetic properties. nih.gov The C-D bond is stronger than the C-H bond, which can slow down metabolic processes that involve the cleavage of this bond. nih.gov This can lead to a longer drug half-life, reduced side effects, and improved therapeutic efficacy. This compound provides a direct route for introducing the trideuteromethyl group into a wide range of pharmaceutical precursors. researchgate.net

Furthermore, the use of isotopically labeled compounds is crucial for mechanistic studies in organic chemistry. simsonpharma.com By tracking the fate of the deuterated methyl group throughout a reaction sequence, chemists can elucidate complex reaction pathways and gain a deeper understanding of fundamental chemical transformations. This knowledge is essential for the development of new and more efficient synthetic methodologies. The versatility of this compound as a deuterated building block ensures its continued importance in advancing the frontiers of organic synthesis. lookchem.com

Q & A

Q. What are the standard synthetic protocols for preparing Methyl-D3 p-toluenesulfonate, and what factors influence reaction yield?

this compound is synthesized via nucleophilic substitution, typically using deuterated methanol (CD3OH) and p-toluenesulfonyl chloride. A general method involves dissolving CD3OH in dichloromethane (DCM) with pyridine and DMAP as catalysts, followed by dropwise addition of tosyl chloride at 0°C. The reaction proceeds at room temperature for 6 hours, followed by purification via flash chromatography (e.g., DCM/acetone gradients). Key factors affecting yield include stoichiometric ratios (1.5 eq. tosyl chloride), reaction time, and moisture control to prevent hydrolysis. Yields exceeding 90% are achievable under optimized conditions .

Q. How is this compound characterized to confirm deuteration and purity?

Characterization relies on NMR and mass spectrometry:

- ¹H-NMR : Absence of the CH3 proton signal (~δ 3.3–3.4 ppm) confirms deuteration. Aromatic protons (δ 7.3–7.8 ppm) and the sulfonate-linked CH2 group (δ 4.1–4.2 ppm) remain visible .

- HRMS/ESI-MS : Isotopic patterns (e.g., m/z 189.054 [M+H]+) and exact mass matching (Δ < 1 ppm) verify molecular composition .

- Chromatography : Flash chromatography or HPLC ensures purity by removing unreacted tosyl chloride or solvents .

Q. What are the primary applications of this compound in isotopic labeling studies?

The compound is widely used to introduce deuterated methyl groups into target molecules. Examples include:

- Metabolic Tracing : Tracking methyl group transfer in biological systems (e.g., methionine transport assays in Mycobacterium studies) .

- Synthetic Chemistry : Producing deuterated analogs for NMR-based reaction monitoring or kinetic studies .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) impact reactions involving this compound?

Deuterium substitution in the methyl group can slow reaction rates due to increased bond strength (C-D vs. C-H). For example, SN2 reactions may require prolonged times or elevated temperatures to achieve yields comparable to non-deuterated analogs. KIEs are quantified by comparing rate constants (kH/kD) using LC-MS or NMR to track progress .

Q. What strategies resolve discrepancies in isotopic labeling efficiency during multi-step syntheses?

Common issues include deuterium loss via proton exchange or side reactions. Mitigation strategies:

- Anhydrous Conditions : Use rigorously dried solvents and inert atmospheres to minimize H/D exchange .

- Stepwise Monitoring : LC-MS or ¹H-NMR after each step identifies unintended deuteration loss early .

- Reagent Purity : Ensure deuterated starting materials (e.g., CD3OH) are ≥98% pure to avoid contamination .

Q. Which analytical methods are most effective for quantifying trace impurities (e.g., residual tosyl chloride) in this compound?

- GC-MS/MS : Detects genotoxic impurities (e.g., p-toluenesulfonate derivatives) with limits of detection (LOD) as low as 0.02 ng .

- LC-MS/MS : Validated for quantifying methyl/ethyl tosylates in pharmaceuticals, achieving recoveries >98% and RSD <3.5% .

Methodological Considerations

Q. How should this compound be stored to maintain isotopic integrity?

Store under inert gas (argon/nitrogen) at room temperature. Exposure to moisture or acidic/basic conditions accelerates hydrolysis, releasing deuterated methanol and compromising labeling .

Q. What experimental controls are critical when using this compound in biological assays?

- Negative Controls : Include samples without deuterated substrate to rule out endogenous interference (e.g., in methionine uptake assays) .

- Isotopic Purity Checks : Regular NMR/HRMS validation ensures no deuterium depletion during long-term experiments .

Data Contradictions and Troubleshooting

Q. Why might observed reaction yields differ from literature values (e.g., 95% in published protocols vs. 70% in practice)?

Discrepancies often arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.